molecular formula C54H57As B14231760 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane CAS No. 823235-16-1

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane

Cat. No.: B14231760
CAS No.: 823235-16-1
M. Wt: 780.9 g/mol
InChI Key: ZVJSANHDPSJGJF-UHFFFAOYSA-N
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Description

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is a complex organoarsenic compound characterized by the presence of three phenyl groups substituted with 4-tert-butylphenyl and ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane typically involves the reaction of arsenic trichloride with 4-tert-butylphenylacetylene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

AsCl3+3C6H4(C(CH3)3)C2HAs[C6H4(C(CH3)3)C2H]3+3HCl\text{AsCl}_3 + 3 \text{C}_6\text{H}_4(\text{C(CH}_3)_3)\text{C}_2\text{H} \rightarrow \text{As}[\text{C}_6\text{H}_4(\text{C(CH}_3)_3)\text{C}_2\text{H}]_3 + 3 \text{HCl} AsCl3​+3C6​H4​(C(CH3​)3​)C2​H→As[C6​H4​(C(CH3​)3​)C2​H]3​+3HCl

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where arsenic trichloride and 4-tert-butylphenylacetylene are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Arsenic oxides and substituted phenyl derivatives.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism by which Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its bulky phenyl groups may also play a role in modulating its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4-di-tert-butylphenyl)phosphite: A similar compound used as an antioxidant in polymers.

    Tris(4-tert-butylphenyl)phosphine: Another related compound with applications in catalysis.

Uniqueness

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is unique due to its specific substitution pattern and the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

823235-16-1

Molecular Formula

C54H57As

Molecular Weight

780.9 g/mol

IUPAC Name

tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]arsane

InChI

InChI=1S/C54H57As/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3

InChI Key

ZVJSANHDPSJGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[As](C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C

Origin of Product

United States

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